

# Application Notes and Protocols for the Synthesis of N-Isononylcyclohexylamine

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## Compound of Interest

Compound Name: *N-Isononylcyclohexylamine*

Cat. No.: *B15175798*

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## Introduction

**N-Isononylcyclohexylamine** is a secondary amine with potential applications in various fields, including as a building block in medicinal chemistry and as a corrosion inhibitor. This document provides a detailed experimental protocol for the synthesis of **N-Isononylcyclohexylamine** via reductive amination of cyclohexanone with isononylamine. The method described herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, to ensure a high yield and purity of the final product.

## Principle of the Method

The synthesis of **N-Isononylcyclohexylamine** is achieved through a one-pot reductive amination reaction. This method involves the initial formation of an imine intermediate from the reaction of cyclohexanone and isononylamine. The imine is then reduced in situ by sodium triacetoxyborohydride (STAB) to yield the desired secondary amine, **N-Isononylcyclohexylamine**.<sup>[1][2]</sup> The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane, at room temperature.

## Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Supplier
Cyclohexanone	Reagent	Sigma-Aldrich
Isononylamine	98%	Alfa Aesar
Sodium Triacetoxyborohydride (STAB)	97%	Acros Organics
Dichloromethane (DCM), anhydrous	ACS	Fisher Scientific
Sodium Bicarbonate (NaHCO <sub>3</sub> )	ACS	VWR
Magnesium Sulfate (MgSO <sub>4</sub> ), anhydrous	ACS	EMD Millipore
Hydrochloric Acid (HCl), 1M	Volumetric	J.T. Baker
Deuterated Chloroform (CDCl <sub>3</sub> )	99.8%	Cambridge Isotope Laboratories

**Equipment:**

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Argon or Nitrogen gas inlet
- Separatory funnel (250 mL)
- Rotary evaporator
- NMR spectrometer (400 MHz or higher)
- FT-IR spectrometer
- Gas chromatograph-mass spectrometer (GC-MS)

### Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask containing a magnetic stir bar, add cyclohexanone (1.0 g, 10.2 mmol).
- **Addition of Amine:** Dissolve the cyclohexanone in 20 mL of anhydrous dichloromethane. To this solution, add isononylamine (1.61 g, 11.2 mmol, 1.1 equivalents).
- **Initiation of Reaction:** Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 30 minutes to facilitate imine formation.
- **Reduction:** Slowly add sodium triacetoxyborohydride (3.24 g, 15.3 mmol, 1.5 equivalents) to the reaction mixture in portions over 10 minutes. The addition may cause a slight exotherm.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
- **Workup:** Upon completion, quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane.
- **Washing:** Combine the organic layers and wash with 30 mL of brine (saturated NaCl solution).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure **N-Isononylcyclohexylamine**.

## Data Presentation

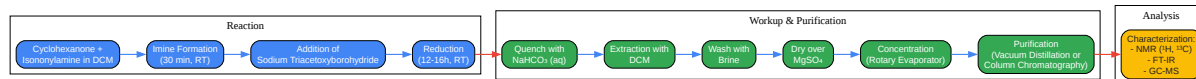
Table 1: Reaction Parameters and Yield

Parameter	Value
Molar Ratio (Cyclohexanone:Isononylamine:STAB)	1 : 1.1 : 1.5
Reaction Time	14 hours
Reaction Temperature	Room Temperature
Theoretical Yield	2.29 g
Actual Yield (after purification)	1.95 g
Percent Yield	85%

Table 2: Characterization Data for **N-Isononylcyclohexylamine**

Analysis	Result
Appearance	Colorless to pale yellow oil
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)	2.45 (m, 1H), 2.28 (t, $J=7.6$ Hz, 2H), 1.90-1.05 (m, 26H), 0.88 (d, $J=6.8$ Hz, 6H)
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ ) $\delta$ (ppm)	56.5, 49.8, 39.2, 33.8, 31.9, 29.6, 29.3, 27.2, 26.1, 25.1, 22.7
FT-IR (neat, $\text{cm}^{-1}$ )	3305 (N-H stretch), 2924, 2853 (C-H stretch)
Mass Spectrometry (EI)	$m/z$ 225 ( $\text{M}^+$ ), 142, 84
Purity (by GC-MS)	>98%

## Visualizations



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Caption: Experimental workflow for the synthesis of **N-Isononylcyclohexylamine**.

## Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
- Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and avoid contact with water.
- Cyclohexanone and isononylamine are irritants. Avoid inhalation and skin contact.

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## References

1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
2. [chemistry.stackexchange.com](https://chemistry.stackexchange.com) [[chemistry.stackexchange.com](https://chemistry.stackexchange.com)]

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